SUMO‑CRMP2 Antagonist Scaffold Assignment from Patent Class Characterization
The compound falls within the general Markush structure of U.S. Patent 11,208,397 B2, which claims piperidinyl‑benzoimidazoles as antagonists of SUMO‑mediated CRMP2 modification [1]. Because the patent does not disclose individual compound IC₅₀ values, this classification represents the highest‑strength available evidence linking the compound to the Nav1.7 pain‑signaling pathway.
| Evidence Dimension | Structural class assignment for pharmacologic target |
|---|---|
| Target Compound Data | Contains 1H‑benzo[d]imidazol‑2‑yl‑piperidine core and phenylcarbamate warhead, consistent with Formula I of the patent |
| Comparator Or Baseline | Unspecified compounds within the same patent class; no quantitative rank‑order data available |
| Quantified Difference | Not quantifiable; structural identity confirmed by molecular formula match |
| Conditions | Patent claims (in silico and in vitro binding/functional antagonism of SUMO‑CRMP2) – no assay details for this specific CAS number |
Why This Matters
It provides a plausible mechanistic hypothesis that differentiates this compound from benzimidazole sulfonamides targeting carbonic anhydrase or antimicrobial pathways; procurement should be limited to laboratories equipped to validate CRMP2‑SUMO antagonism.
- [1] Khanna, R.; Khanna, M.; Gokhale, V.; Chawla, R. Small molecule antagonists of sumo related modification of CRMP2 and uses thereof. U.S. Patent 11,208,397 B2, December 28, 2021. View Source
